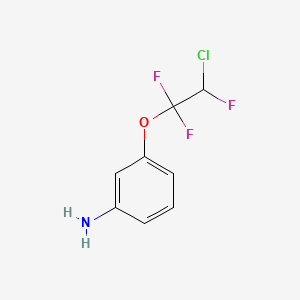![molecular formula C9H10O3 B6257486 rac-(1R,2R,6S,7S)-4-oxatricyclo[5.2.1.0,2,6]decane-3,5-dione CAS No. 853658-14-7](/img/new.no-structure.jpg)
rac-(1R,2R,6S,7S)-4-oxatricyclo[5.2.1.0,2,6]decane-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2R,6S,7S)-4-oxatricyclo[5.2.1.0,2,6]decane-3,5-dione: is a complex organic compound characterized by its unique tricyclic structure. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes an oxatricyclo framework, which contributes to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R,6S,7S)-4-oxatricyclo[5.2.1.0,2,6]decane-3,5-dione typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic core. This is followed by oxidation and cyclization steps to introduce the oxo and dione functionalities.
Diels-Alder Reaction:
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide (H₂O₂) or peracids.
Conditions: Mild to moderate temperatures, often in the presence of a catalyst.
Products: Formation of higher oxidation state compounds, potentially leading to ring-opening reactions.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Low temperatures to prevent over-reduction.
Products: Reduced forms of the compound, possibly leading to alcohol or alkane derivatives.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Often carried out in polar solvents at moderate temperatures.
Products: Substituted derivatives, where the nucleophile replaces a functional group on the tricyclic core.
Scientific Research Applications
Chemistry
In chemistry, rac-(1R,2R,6S,7S)-4-oxatricyclo[5.2.1.0,2,6]decane-3,5-dione is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its stability and reactivity make it a suitable candidate for probing biological systems.
Medicine
Medically, derivatives of this compound are explored for their potential therapeutic properties. They may act as inhibitors or activators of specific enzymes, making them useful in drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and resins. Its reactivity allows for the creation of materials with specific properties, such as increased strength or flexibility.
Mechanism of Action
The mechanism by which rac-(1R,2R,6S,7S)-4-oxatricyclo[5.2.1.0,2,6]decane-3,5-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The tricyclic structure allows it to fit into specific binding sites, altering the activity of the target molecule. This can lead to changes in metabolic pathways or inhibition of enzyme activity, depending on the context.
Comparison with Similar Compounds
Similar Compounds
rac-(1R,2R,6S,7S)-4-azatricyclo[5.2.1.0,2,6]decane:
rac-(1R,2R,6S,7S)-4-thiatriazatricyclo[5.2.1.0,2,6]decane:
Uniqueness
The uniqueness of rac-(1R,2R,6S,7S)-4-oxatricyclo[5.2.1.0,2,6]decane-3,5-dione lies in its oxo and dione functionalities, which provide distinct reactivity patterns compared to its analogs. This makes it particularly valuable in synthetic chemistry and materials science, where specific reactivity is required.
Properties
CAS No. |
853658-14-7 |
|---|---|
Molecular Formula |
C9H10O3 |
Molecular Weight |
166.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



